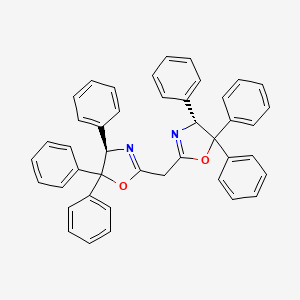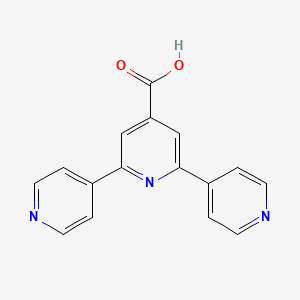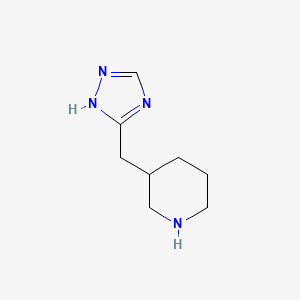
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.8. This sulfonyl chloride derivative is known for its versatility in various chemical applications, offering a clear, pale liquid form .
Vorbereitungsmethoden
The synthesis of 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of 2-methylcyclohexanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product’s formation . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical assays . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
4-((2-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
These compounds share similar reactivity patterns but differ in their specific applications and properties. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides, while benzenesulfonyl chloride is employed in the production of sulfonate esters . The unique structure of this compound offers distinct advantages in certain chemical reactions and applications .
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
4-(2-methylcyclohexyl)oxybutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10-6-2-3-7-11(10)15-8-4-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
IXJQWKGHNVQZKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-(9H-Carbazol-9-yl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B13641605.png)


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;sulfuric acid](/img/structure/B13641617.png)






![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)


